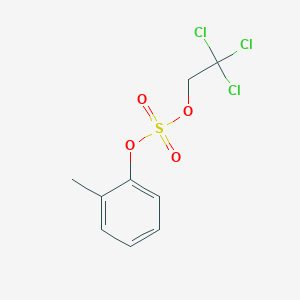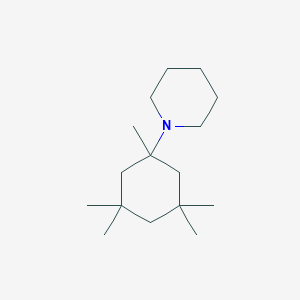![molecular formula C13H19ClN2O4 B12540005 N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide CAS No. 838836-51-4](/img/structure/B12540005.png)
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide is a chemical compound with the molecular formula C13H19ClN2O4. It is known for its unique structure, which includes a benzamide core substituted with a bis(2-hydroxyethyl)amino group, a methoxy group, and a chlorine atom. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide typically involves the esterification reaction between formamide and 2-chloroethanol under acidic conditions . This reaction yields the desired product with high efficiency. The process can be optimized by controlling the temperature, reaction time, and the concentration of reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, while the benzamide core provides structural stability. The methoxy and chlorine substituents can modulate the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemistry and molecular biology.
Bis-Tris: An important polyalcohol used in the complexation of metal ions.
Uniqueness
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
838836-51-4 |
|---|---|
Molekularformel |
C13H19ClN2O4 |
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
N-[[bis(2-hydroxyethyl)amino]methyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C13H19ClN2O4/c1-20-12-3-2-10(14)8-11(12)13(19)15-9-16(4-6-17)5-7-18/h2-3,8,17-18H,4-7,9H2,1H3,(H,15,19) |
InChI-Schlüssel |
KXRDYJSXQXNSSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
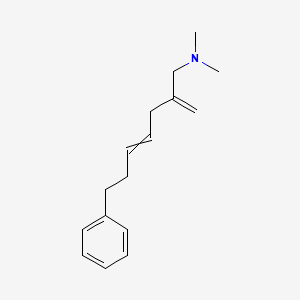
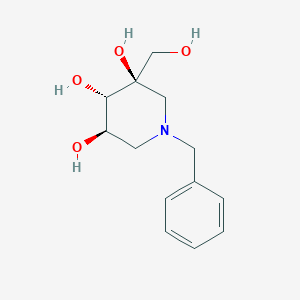
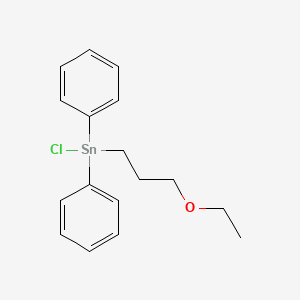
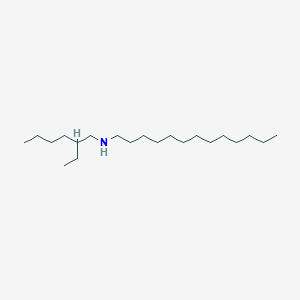

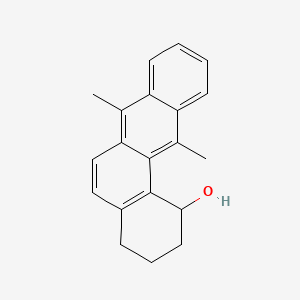

![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
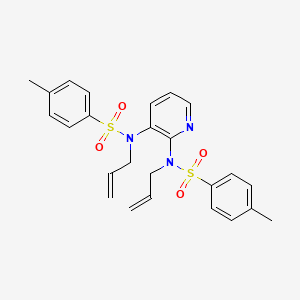
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
